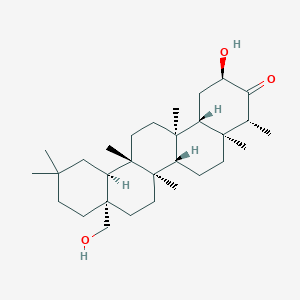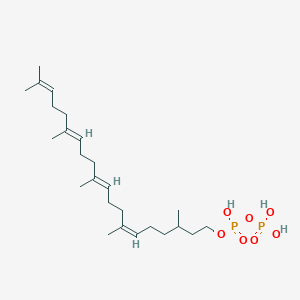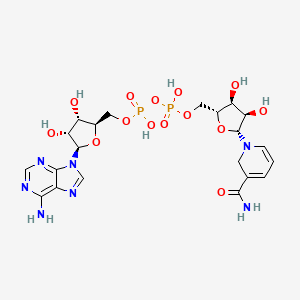![molecular formula C18H37N5O9 B1263966 (2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a 2-deoxystreptamine derivative.
Scientific Research Applications
Synthesis and Structural Development
- The compound has been explored in the context of stereoselective synthesis and structural development of complex molecules. For instance, Grilli et al. (2003) demonstrated the synthesis of 3,4,5,6-tetrasubstituted diaminocyclohexanes using zirconium-promoted reductive cyclisation, which could be related to the structural complexity of the given compound (Grilli, Martelli, Savoia, & Zazzetta, 2003).
Application in Carbohydrate Chemistry
- Research by Gong et al. (2012) on the solubility of various saccharides, including molecules structurally similar to the given compound, contributes to our understanding of their behavior in different solvents. This research could inform applications in fields such as pharmaceuticals and food science (Gong, Wang, Zhang, & Qu, 2012).
Development of Novel Compounds
- The development of novel compounds, such as those synthesized by Hřebabecký et al. (2006), which includes structurally related bicyclo[2.2.1]heptan-2-ol, indicates potential applications in creating new therapeutic agents or research tools (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Application in Organic Synthesis
- The compound's relevance in organic synthesis is highlighted in studies like that of Liu et al. (2008), who developed a convenient approach for synthesizing related compounds. This research demonstrates the compound's potential as a building block in organic synthesis (Liu, Li, Lu, & Miao, 2008).
Potential in Biochemistry and Medicinal Chemistry
- The synthesis of structurally related amino acids and cycloalkene skeletons, as explored by Cong and Yao (2006), suggests potential applications in biochemistry and medicinal chemistry, particularly in the synthesis of novel bioactive compounds (Cong & Yao, 2006).
Properties
Molecular Formula |
C18H37N5O9 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6-,7-,8+,9?,10?,11-,12-,13-,14?,15-,16?,17+,18-/m1/s1 |
InChI Key |
NLVFBUXFDBBNBW-VUXCNSMXSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)N)O)O)O[C@H]3[C@@H](C[C@@H](C(O3)CN)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)
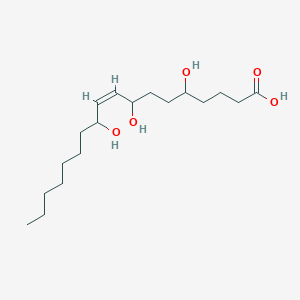
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
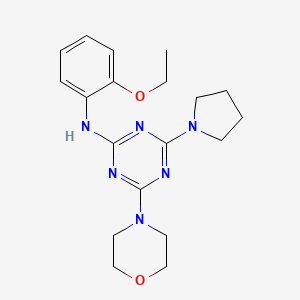
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)

